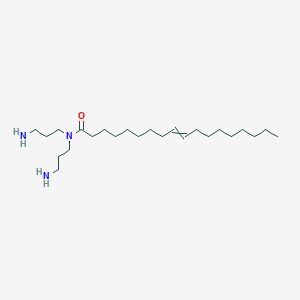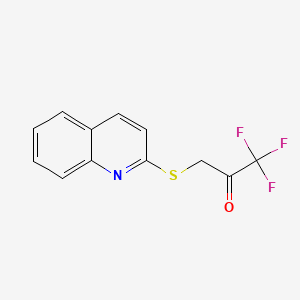![molecular formula C10H16O2 B14284614 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene CAS No. 133961-14-5](/img/structure/B14284614.png)
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is a chemical compound with a unique spirocyclic structure. This compound is characterized by its two oxygen atoms forming a dioxaspiro ring, which is fused with an octane ring. The presence of ethyl and dimethyl groups further adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate diols with ketones in the presence of acid catalysts. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The compound may also interact with cellular membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
4,8-Dioxaspiro[2.5]oct-1-ene: Similar in structure but lacks the ethyl and dimethyl groups.
6,6-Dimethyl-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness: 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of ethyl and dimethyl groups enhances its solubility and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
133961-14-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h5H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
HEZQTIYZCKPYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC12OCC(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


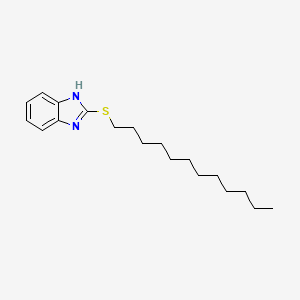
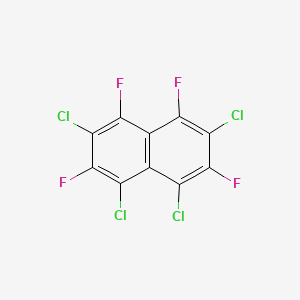
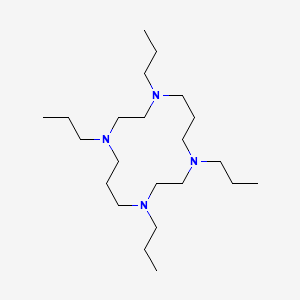
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

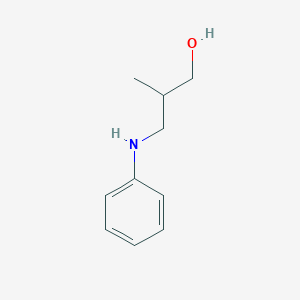
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)

